molecular formula C14H16N2O2S B11620015 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

Cat. No.: B11620015
M. Wt: 276.36 g/mol
InChI Key: QHWWLIXAJPGTIU-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is a synthetic organic compound characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated dimethoxybenzene derivative.

    Alkylation: The final step involves the alkylation of the thiazole derivative with an allyl halide to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the allyl group, potentially yielding saturated derivatives.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical for reducing double bonds.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated thiazole derivatives.

    Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the thiazole ring, a common pharmacophore, suggests possible applications in drug discovery, particularly as an antimicrobial or anticancer agent.

Medicine

Medicinally, derivatives of this compound could be explored for therapeutic applications. The structural features of the compound allow for interactions with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the dimethoxyphenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the prop-2-en-1-yl group, potentially altering its reactivity and biological activity.

    4-(2,4-Dimethoxyphenyl)-N-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of the prop-2-en-1-yl group, which may affect its chemical properties and applications.

    4-(2,4-Dimethoxyphenyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure with an ethyl group, offering a comparison in terms of steric and electronic effects.

Uniqueness

The presence of the prop-2-en-1-yl group in 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine distinguishes it from other similar compounds, potentially enhancing its reactivity and providing unique opportunities for further functionalization. This structural feature may also influence its biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H16N2O2S/c1-4-7-15-14-16-12(9-19-14)11-6-5-10(17-2)8-13(11)18-3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16)

InChI Key

QHWWLIXAJPGTIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NCC=C)OC

Origin of Product

United States

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